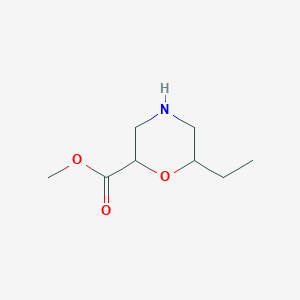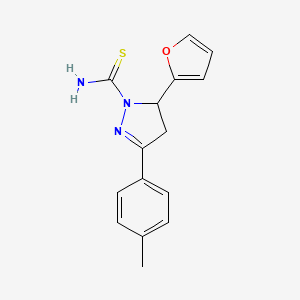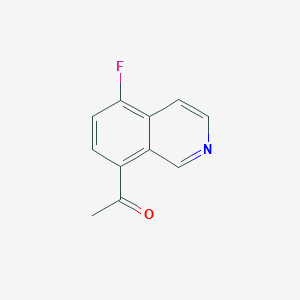
4-Hydroxy-1,2,3,4-tetrahydroquinoline-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-1,2,3,4-tetrahydroquinoline-4-carbonitrile is a heterocyclic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1,2,3,4-tetrahydroquinoline-4-carbonitrile typically involves the cyclization of an appropriate precursor under specific conditions. One common method involves the reaction of phenylethylamine with aldehydes in the presence of a catalyst . The reaction conditions often include the use of acidic or basic catalysts and may require elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis techniques. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced catalysts can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-1,2,3,4-tetrahydroquinoline-4-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound to obtain derivatives with desired properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include various substituted tetrahydroquinolines, which can exhibit different biological activities and chemical properties .
Aplicaciones Científicas De Investigación
4-Hydroxy-1,2,3,4-tetrahydroquinoline-4-carbonitrile has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-1,2,3,4-tetrahydroquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects . For example, it may interact with enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Known for its neuroprotective and anti-inflammatory properties.
4-Hydroxy-2-quinolone: Exhibits antimicrobial and anticancer activities.
1,2,3,4-Tetrahydroquinoline-4-carboxylic acid: Used in the synthesis of various pharmaceuticals.
Uniqueness
4-Hydroxy-1,2,3,4-tetrahydroquinoline-4-carbonitrile is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities . Its versatility makes it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C10H10N2O |
|---|---|
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
4-hydroxy-2,3-dihydro-1H-quinoline-4-carbonitrile |
InChI |
InChI=1S/C10H10N2O/c11-7-10(13)5-6-12-9-4-2-1-3-8(9)10/h1-4,12-13H,5-6H2 |
Clave InChI |
QXIKDHPAJLUWGZ-UHFFFAOYSA-N |
SMILES canónico |
C1CNC2=CC=CC=C2C1(C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


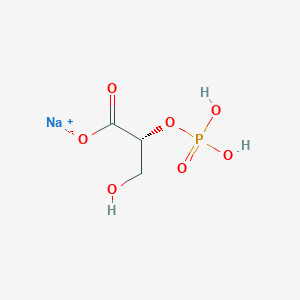
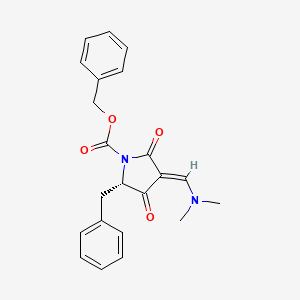

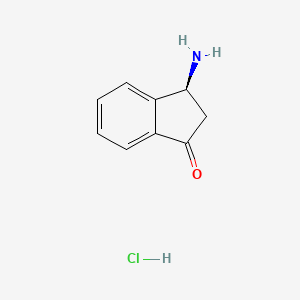
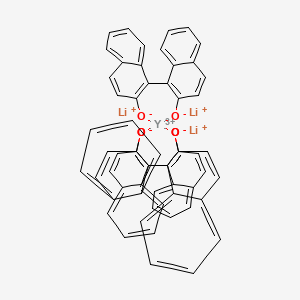
![Methyl (2S)-2-[(5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonyl)amino]-3-hydroxy-propanoate](/img/structure/B12847722.png)
